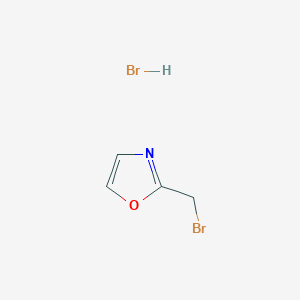

2-(Bromomethyl)oxazole hydrobromide

Description

An Overview of Oxazole (B20620) Heterocycles in Advanced Organic Synthesis

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. acs.orgchemicalbook.com This structural motif is found in a variety of natural products and medicinally important compounds. researchgate.net The aromaticity of the oxazole ring is less pronounced than that of thiazoles, rendering it susceptible to certain addition reactions. wikipedia.org

The synthesis of the oxazole ring can be achieved through several named reactions, each offering a pathway to differently substituted products. Notable methods include:

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. acs.orgtandfonline.com

Fischer Oxazole Synthesis: This synthesis utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid. pharmaguideline.comyoutube.comorganic-chemistry.org

Hantzsch Thiazole Synthesis (modified for oxazoles): While traditionally used for thiazoles, modifications of this reaction, for instance, using dehydroamino acid amides and β-bromopyruvate derivatives, can yield oxazole derivatives. sci-hub.se

van Leusen Oxazole Synthesis: This reaction provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

The reactivity of the oxazole ring is characterized by the pyridine-type nitrogen at position 3, which is the site of protonation and N-alkylation. youtube.com The ring can also participate in cycloaddition reactions, acting as a diene, which is useful for the synthesis of other heterocyclic systems like pyridines and furans.

The Strategic Importance of Halomethyl Oxazoles as Versatile Synthetic Intermediates

The introduction of a halomethyl group, particularly at the 2-position of the oxazole ring, transforms the heterocycle into a highly versatile synthetic intermediate. 2-(Halomethyl)oxazoles, such as the chloro and bromo derivatives, are valuable scaffolds for synthetic elaboration. pharmaguideline.comyoutube.com The reactivity of the halomethyl group is comparable to that of a benzylic halide, making it a good leaving group in nucleophilic substitution reactions.

2-(Chloromethyl)oxazoles have been extensively used in the synthesis of various pharmaceutical and agrochemical agents. organic-chemistry.org They serve as key intermediates in the production of compounds with antimicrobial and anti-inflammatory properties. organic-chemistry.org

The 2-(bromomethyl) analogue is generally more reactive than its chloro counterpart, making it a preferred choice for certain synthetic transformations. pharmaguideline.comyoutube.com This enhanced reactivity is particularly useful in C-alkylation reactions with stabilized carbanions, as exemplified in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. pharmaguideline.com

The synthesis of 2-(bromomethyl)oxazoles can be achieved through methods such as the reaction of azirines with bromoacetyl bromide. acs.org These intermediates are amenable to a wide range of nucleophilic displacement reactions, allowing for the introduction of various functional groups at the 2-methyl position. pharmaguideline.com

Protonation Phenomena and the Formation of 2-(Bromomethyl)oxazole Hydrobromide

Oxazoles are weak bases. acs.orgyoutube.com The conjugate acid of oxazole has a pKa of approximately 0.8. acs.org Protonation occurs at the nitrogen atom (N-3) of the oxazole ring, leading to the formation of an oxazolium salt. pharmaguideline.comyoutube.comorganic-chemistry.org This reaction is a fundamental characteristic of the oxazole nucleus and is crucial for understanding the formation of salts like the hydrobromide.

The formation of this compound is a direct consequence of this basicity. When 2-(bromomethyl)oxazole is treated with hydrogen bromide (HBr), the lone pair of electrons on the nitrogen atom abstracts a proton from HBr, forming a stable oxazolium bromide salt.

This salt formation can be advantageous in several ways. It can increase the stability of the compound, facilitate its purification through crystallization, and in some cases, modify its reactivity in subsequent synthetic steps. The formation of hydrohalide salts of bromooxazoles, such as 2-bromooxazole (B165757) hydrochloride, has been documented in the literature.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(bromomethyl)-1,3-oxazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO.BrH/c5-3-4-6-1-2-7-4;/h1-2H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMXSSGTYVDTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2624134-12-7 | |

| Record name | 2-(bromomethyl)-1,3-oxazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Bromomethyl Oxazole Hydrobromide

Continuous Flow Synthesis Protocols

Continuous flow chemistry has emerged as a powerful tool for the synthesis of reactive intermediates and hazardous compounds, offering enhanced safety and process control. organic-chemistry.orgnih.gov The synthesis of 2-(bromomethyl)oxazole hydrobromide in a continuous flow setup typically involves a multi-step sequence that leverages the advantages of this technology. beilstein-journals.orgnih.govbeilstein-journals.org

The initial step in the continuous flow synthesis often involves the thermal decomposition, or thermolysis, of a vinyl azide (B81097) precursor to generate a highly reactive 2H-azirine intermediate. beilstein-journals.orgnih.govnih.gov Vinyl azides are known to undergo thermal or photochemical decomposition to yield azirines. nih.govnih.govsemanticscholar.org This transformation is efficiently carried out in a heated microreactor, where precise temperature control minimizes the formation of byproducts. beilstein-journals.orgnih.gov The short residence times within the heated zone are crucial for preventing the degradation of the thermally sensitive azirine.

Research has shown that the thermolysis of vinyl azides to azirines can be optimized under batch conditions before translation to a flow system. For instance, heating a 0.5 M solution of a vinyl azide in acetone (B3395972) at 150 °C can lead to a clean and rapid reaction, achieving over 99% purity of the azirine intermediate within one minute. beilstein-journals.orgnih.gov

Following its generation, the crude azirine solution is immediately mixed with a stream of bromoacetyl bromide in the continuous flow reactor. beilstein-journals.orgnih.gov This triggers a ring-expansion reaction, where the azirine undergoes nucleophilic attack by the bromoacetyl bromide, leading to the formation of the 2-(bromomethyl)oxazole core structure. beilstein-journals.orgnih.govresearchgate.net This telescoped process, where the intermediate is generated and consumed in a continuous sequence, avoids the isolation of the potentially unstable azirine. organic-chemistry.orgnih.gov

A key advantage of continuous flow synthesis is the ability to integrate multiple reaction steps into a single, seamless process. durham.ac.ukcapes.gov.brnih.govacs.org For the synthesis of this compound and its derivatives, this involves the sequential pumping and mixing of the vinyl azide, bromoacetyl bromide, and any subsequent reagents. beilstein-journals.orgnih.govbeilstein-journals.org The optimization of a continuous flow process involves adjusting parameters such as flow rate, temperature, and reagent concentrations to maximize yield and purity. durham.ac.ukacs.org For instance, in a related synthesis of 4,5-disubstituted oxazoles, reducing flow rates and heating the reaction mixture to 85 °C were found to be necessary to achieve high yields and purities. durham.ac.uk

Batch Synthesis Approaches

While continuous flow methods offer significant advantages, batch synthesis remains a common and valuable approach for the preparation of this compound on a laboratory scale. researchgate.netresearchgate.net

The batch synthesis of 2-(bromomethyl)oxazole from an azirine intermediate and bromoacetyl bromide has been systematically optimized. beilstein-journals.orgnih.gov Key parameters that are typically investigated include the choice of solvent, reaction temperature, and the nature of any added base.

Initial studies on the reaction of a 2H-azirine with bromoacetyl bromide in acetone at 0 °C, followed by warming to room temperature, revealed important insights. The use of certain bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) led to the formation of an insoluble solid, complicating the reaction. beilstein-journals.orgnih.gov Interestingly, it was discovered that the addition of a base is not required for the formation of the 2-(bromomethyl)oxazole. beilstein-journals.orgnih.govbeilstein-journals.org The reaction proceeds efficiently without a base, directly yielding the hydrobromide salt. For subsequent reactions, however, neutralization of this salt is necessary. beilstein-journals.orgnih.govbeilstein-journals.org

The table below summarizes the optimization of the batch reaction between an azirine and bromoacetyl bromide.

| Entry | Acyl Halide | Base | Time (min) | Temperature (°C) | Conversion (%) |

| 1 | Bromoacetyl bromide | TEA | 3 | 0 to rt | 90 |

| 2 | Bromoacetyl bromide | DIPEA | 3 | 0 to rt | 89 |

| 3 | Bromoacetyl bromide | DBU | 3 | 0 to rt | 92 |

| 4 | Bromoacetyl bromide | None | 3 | 0 to rt | 91 |

| 5 | Bromoacetyl bromide | None | 10 | 0 to rt | >99 |

Data adapted from studies on the synthesis of related oxazoles. Conditions typically involve a 0.5 M solution of the azirine in acetone. beilstein-journals.orgnih.gov

The reaction between the azirine and bromoacetyl bromide inherently generates hydrogen bromide (HBr) as a byproduct. In the absence of a base, this HBr protonates the nitrogen atom of the newly formed oxazole (B20620) ring, leading directly to the precipitation or isolation of the this compound salt. bldpharm.com This acidic environment is therefore fundamental to the formation of the specified product.

The presence of HBr can have a complex role in bromination reactions, sometimes acting as a catalyst and other times as an inhibitor. researchgate.net In this specific synthesis, the in situ generation of HBr serves to form the stable hydrobromide salt of the product. The use of an aprotic solvent like acetone facilitates this process, as it does not compete with the HBr. beilstein-journals.orgnih.govnih.gov

Related Conventional and Modern Synthetic Strategies for Oxazole Derivatives (Contextual Review)

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents. pharmaguideline.comontosight.ai Consequently, a diverse array of synthetic methods for its construction has been developed over the years, ranging from classical name reactions to modern transition-metal-catalyzed processes. ijpsonline.comslideshare.net

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgyoutube.com Typically, the reactants are used in equimolar amounts, and both often possess aromatic groups. wikipedia.org

The mechanism commences with the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde. A subsequent SN2 attack and loss of water yield a chloro-oxazoline intermediate, which then tautomerizes to form the oxazole ring. wikipedia.org The final product often precipitates as the hydrochloride salt, which can be converted to the free base. wikipedia.org

A notable application of this synthesis is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyloxazole. cutm.ac.in While effective for diaryloxazoles, the Fischer synthesis can sometimes lead to side products, such as the chlorination of the oxazole ring. wikipedia.org

Table 1: Key Features of the Fischer Oxazole Synthesis

| Feature | Description | Reference |

| Reactants | Cyanohydrin and an aldehyde | wikipedia.org |

| Catalyst | Anhydrous hydrochloric acid | wikipedia.org |

| Product | Typically 2,5-disubstituted oxazoles | ijpsonline.com |

| Key Intermediate | Iminochloride | wikipedia.org |

The Robinson-Gabriel synthesis, reported in 1909 and 1910, is another cornerstone in oxazole chemistry. ijpsonline.comwikipedia.org This method involves the intramolecular cyclodehydration of a 2-acylamino-ketone to yield an oxazole. wikipedia.org The reaction requires a cyclodehydrating agent to facilitate the ring closure. wikipedia.org

Traditionally, strong acids like sulfuric acid or phosphorus pentachloride were used, though these could lead to low yields. ijpsonline.com The use of polyphosphoric acid has been shown to improve yields to 50-60%. ijpsonline.com Modern variations have introduced milder reagents to broaden the functional group tolerance. For instance, the Wipf and Miller modification utilizes the Dess-Martin periodinane for the oxidation of β-keto amides, followed by cyclodehydration with triphenylphosphine (B44618) and iodine. wikipedia.orgchempedia.info Another variation employs the Burgess reagent under microwave conditions for a rapid and clean cyclodehydration. thieme-connect.com

The Robinson-Gabriel synthesis has proven valuable in the total synthesis of complex natural products containing oxazole moieties, such as diazonamide A and mycalolide A. wikipedia.org

Table 2: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

| Dehydrating Agent | Typical Conditions | Advantages/Disadvantages | Reference |

| Concentrated H₂SO₄, PCl₅, POCl₃ | Harsh conditions | Low yields, limited functional group tolerance | ijpsonline.com |

| Polyphosphoric Acid | Elevated temperatures | Improved yields (50-60%) over classical reagents | ijpsonline.com |

| Dess-Martin periodinane / PPh₃, I₂ | Mild conditions | Broader functional group compatibility | wikipedia.orgchempedia.info |

| Burgess Reagent | Microwave irradiation | Rapid, clean reaction, suitable for high-throughput synthesis | thieme-connect.com |

The Van Leusen oxazole synthesis, first described in 1972, provides a powerful route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govresearchgate.netnih.gov This one-pot reaction proceeds under mild basic conditions. nih.gov

The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline. wikipedia.org Subsequent elimination of the tosyl group, a good leaving group, leads to the formation of the aromatic oxazole ring. wikipedia.orgorganic-chemistry.org

Adaptations of the Van Leusen synthesis have expanded its utility. For instance, using an aldimine (formed from an aldehyde and an amine) instead of an aldehyde allows for the synthesis of imidazoles. wikipedia.org The use of ionic liquids as the solvent has also been explored to synthesize 4,5-disubstituted oxazoles in a one-pot manner with high yields and a broad substrate scope. nih.gov

The Bredereck reaction offers a method for synthesizing 2,4-disubstituted oxazoles by reacting α-haloketones with amides, often formamide (B127407). ijpsonline.comslideshare.net This approach provides a straightforward route to oxazoles that may not be readily accessible through methods like the Robinson-Gabriel synthesis, which typically yields 2,5-disubstituted products. thieme-connect.com For example, the reaction of an α-chloroketone with urea (B33335) can produce a 2-aminooxazole. cutm.ac.in

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective formation of heterocyclic rings, including oxazoles. researchgate.net These methods often operate under mild conditions and exhibit high functional group tolerance. researchgate.net

Cyclization Reactions:

Gold-catalyzed reactions: Gold catalysts, such as AuBr₃, can mediate the cyclization of propargylic amides to form oxazoles. researchgate.net For instance, a propargylic alcohol can react with an amide in the presence of a gold(III) catalyst to form a propargylic amide intermediate, which then undergoes bromocyclization to yield a bromooxazoline. researchgate.net

Copper-catalyzed reactions: Copper(II) catalysts can facilitate the oxidative cyclization of enamides to produce 2,5-disubstituted oxazoles at room temperature via vinylic C-H bond functionalization. organic-chemistry.org Copper catalysis has also been employed in the direct coupling of α-diazoketones with nitriles to afford trisubstituted oxazoles in excellent yields. researchgate.net

Palladium-catalyzed reactions: Palladium catalysts can be used for the synthesis of 2,4,5-trisubstituted oxazoles through the direct C-H addition of electron-rich heteroarenes to O-acyl cyanohydrins followed by cyclization. lookchem.com

Cross-Coupling Reactions:

Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing pre-existing oxazole rings or for constructing them from simpler precursors.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst, has been used to synthesize novel biphenyl-oxazole derivatives. ijpsonline.com

Other Cross-Couplings: Various other transition metals, including nickel, cobalt, and chromium, have been used in cross-coupling reactions to form C-C bonds on oxazole or related heterocyclic systems. nih.govacs.org These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com Iron-catalyzed cross-couplings have also emerged as a more sustainable alternative. nih.gov

These modern approaches offer significant advantages in terms of efficiency, selectivity, and the ability to introduce diverse substituents onto the oxazole core, paving the way for the synthesis of complex and highly functionalized molecules. organic-chemistry.orglookchem.com

Iii. Reaction Mechanisms and Mechanistic Investigations

Mechanistic Elucidation of 2-(Bromomethyl)oxazole Formation

The synthesis of the 2-(bromomethyl)oxazole core is a critical process, often relying on the strategic ring expansion of strained three-membered heterocycles. A key synthetic route involves the reaction of an azirine intermediate with bromoacetyl bromide. beilstein-journals.orgbeilstein-journals.org

The formation of 2-(bromomethyl)oxazoles frequently originates from 2H-azirines, which are high-energy, three-membered heterocyclic intermediates. nih.govresearchgate.net A common strategy involves the thermolysis of vinyl azides, which generates the corresponding 2H-azirine. beilstein-journals.orgbeilstein-journals.org

The mechanism proceeds via the following key steps:

Generation of Azirine: The process is initiated by the thermal decomposition of a vinyl azide (B81097), which releases nitrogen gas (N₂) to form a highly strained 2H-azirine intermediate. beilstein-journals.org

Nucleophilic Attack by Azirine: The nitrogen atom of the azirine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide.

Ring Opening and Intermediate Formation: This attack leads to the opening of the strained azirine ring, forming a vinyl nitrilium ylide or a related acyclic intermediate.

Cyclization to Oxazole (B20620): An intramolecular cyclization then occurs. The oxygen atom of the acyl group attacks the electrophilic carbon of the former azirine ring, leading to a 5-membered ring closure.

Aromatization: A final elimination step, typically involving the loss of a proton, results in the formation of the aromatic oxazole ring.

This synthetic pathway is summarized in the table below, highlighting the transformation from vinyl azide to the final oxazole product.

| Step | Reactant(s) | Intermediate(s) | Product | Key Transformation |

| 1 | Vinyl Azide | 2H-Azirine | - | Thermolysis, N₂ extrusion |

| 2 | 2H-Azirine, Bromoacetyl Bromide | Acyl-aziridinium intermediate | - | Nucleophilic attack |

| 3 | Acyl-aziridinium intermediate | Vinyl nitrilium ylide | - | Azirine ring opening |

| 4 | Vinyl nitrilium ylide | Dihydrooxazole intermediate | - | 5-exo-dig cyclization |

| 5 | Dihydrooxazole intermediate | - | 2-(Bromomethyl)oxazole | Aromatization |

This ring expansion is an efficient method for constructing the oxazole core, leveraging the high ring strain of the azirine intermediate to drive the reaction forward. researchgate.net

Oxazoles are weakly basic heterocycles, with the lone pair of electrons on the nitrogen atom being available for protonation. tandfonline.com The pKa of the conjugate acid of oxazole is approximately 0.8. wikipedia.org The formation of 2-(bromomethyl)oxazole hydrobromide is a straightforward acid-base reaction.

The nitrogen atom at position 3 of the oxazole ring is the most basic site and is readily protonated by a strong acid like hydrobromic acid (HBr). tandfonline.com HBr can be present in the reaction mixture as a byproduct of the reaction with bromoacetyl bromide, or it can be introduced intentionally. The protonation results in the formation of a stable oxazolium salt, with the bromide ion acting as the counter-ion. guidechem.com

Mechanism: C₄H₄BrNO (oxazole base) + HBr (acid) → [C₄H₅BrNO]⁺HBr⁻ (hydrobromide salt)

This salt formation is often advantageous for the isolation, purification, and storage of the compound, as the crystalline salt is typically more stable than the free base. synhet.com

Intramolecular and Intermolecular Mechanistic Pathways of Transformations

The 2-(bromomethyl)oxazole scaffold is a versatile building block in organic synthesis, primarily due to the reactivity of the bromomethyl group and the electronic nature of the oxazole ring. beilstein-journals.orgresearchgate.net

The bromine atom in the 2-(bromomethyl) group is a good leaving group, making the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This allows for a variety of functional group interconversions via nucleophilic substitution reactions.

A prominent example is the reaction with sodium azide (NaN₃) to produce 2-(azidomethyl)oxazoles. beilstein-journals.orgbeilstein-journals.org This reaction typically proceeds through an Sₙ2 mechanism.

Sₙ2 Mechanism:

Nucleophilic Attack: The azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon of the bromomethyl group from the side opposite to the bromine atom.

Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently as the C-Br bond is breaking.

Inversion of Configuration: The departure of the bromide leaving group (Br⁻) occurs, and the reaction results in an inversion of stereochemistry at the carbon center if it is chiral.

The high reactivity of the bromomethyl group is a cornerstone of the utility of 2-(bromomethyl)oxazole as a synthetic intermediate. researchgate.net Quantum chemical studies on similar systems, like 2-bromomethyl-1,3-thiaselenole, have shown that the heteroatoms in the ring can provide anchimeric assistance, though the extent of this participation in the oxazole system is less pronounced. mdpi.com

The oxazole ring itself can undergo rearrangement reactions, although typically under specific conditions or with particular substitution patterns.

Cornforth Rearrangement: The most well-known rearrangement of the oxazole ring is the Cornforth rearrangement. wikipedia.org This thermal rearrangement involves a 4-acyloxazole, where the acyl group at C4 and the substituent at C5 exchange positions. The mechanism proceeds through a pericyclic ring-opening to a nitrile ylide intermediate, which then undergoes a 1,5-dipolar cyclization to form the rearranged oxazole. wikipedia.orgwikipedia.org While not a direct reaction of 2-(bromomethyl)oxazole, it is a fundamental mechanistic pathway for the oxazole system.

Rearrangement to Other Heterocycles: In a multicomponent reaction, 2-(bromomethyl)oxazoles have been observed to rearrange into 2-hydrazono-3-thiazolines. researchgate.net This transformation involves an initial nucleophilic attack on the bromomethyl group, followed by a sequence of oxazole ring-opening and recyclization with a different set of atoms to form the new heterocyclic ring. researchgate.net

Oxazoles can participate in cycloaddition reactions, acting as either the diene or dienophile component, leading to the synthesis of more complex molecular architectures.

Diels-Alder Reaction ([4+2] Cycloaddition): Oxazoles can function as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction is a classic route to synthesizing substituted pyridines. tandfonline.comwikipedia.org The initial [4+2] cycloaddition forms a bicyclic adduct containing an oxygen bridge. This intermediate is often unstable and readily undergoes a retro-Diels-Alder reaction or acid-catalyzed elimination of water to aromatize into the pyridine (B92270) ring system. beilstein-journals.orgwikipedia.org This pathway is famously used in the synthesis of pyridoxine (B80251) (Vitamin B6). beilstein-journals.org

Photochemical [2+2] Cycloaddition: More recently, energy transfer-catalyzed intermolecular [2+2] cycloadditions of oxazoles with alkenes have been developed. acs.orgacs.org This reaction is typically promoted by a photosensitizer.

Proposed Mechanism for [2+2] Cycloaddition:

Photosensitization: A photosensitizer absorbs light and transfers its energy to the oxazole, promoting it to an excited triplet state.

Stepwise Radical Addition: The excited-state oxazole reacts with an alkene in a stepwise manner, forming a diradical intermediate.

Ring Closure: Intersystem crossing followed by radical-radical recombination closes the four-membered ring, yielding a fused bicyclic product, such as a 2-oxa-4-azabicyclo[3.2.0]hept-3-ene scaffold. acs.orgacs.org

The table below summarizes the conditions and outcomes of these cycloaddition reactions.

| Reaction Type | Oxazole Role | Reactant Partner | Key Intermediate | Product Class | Ref. |

| Diels-Alder | Diene | Alkene/Alkyne (electron-deficient) | Oxygen-bridged bicyclic adduct | Pyridines | wikipedia.org |

| Photochemical Cycloaddition | Dieneophile | Alkene | Diradical | Fused bicyclic systems | acs.org |

These mechanistic pathways underscore the rich and varied reactivity of the this compound scaffold, making it a valuable tool in synthetic organic chemistry.

Iv. Reactivity and Synthetic Transformations

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group at the 2-position of the oxazole (B20620) ring is highly susceptible to displacement by a wide array of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry, providing a straightforward method for introducing various functional groups.

The displacement of the bromide ion by an azide (B81097) nucleophile is a key transformation, yielding 2-(azidomethyl)oxazoles. These azido (B1232118) derivatives are stable and serve as important precursors for other functional groups, such as amines, through reduction.

Table 1: Synthesis of 2-(Azidomethyl)oxazoles

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(Bromomethyl)-5-phenyloxazole | NaN₃, DIPEA | Aqueous medium, 50 °C, continuous flow | 2-(Azidomethyl)-5-phenyloxazole | Good | beilstein-journals.orgbeilstein-journals.org |

Data compiled from studies on continuous-flow synthesis.

Primary and secondary amines readily react with 2-(halomethyl)oxazoles to form the corresponding 2-(aminomethyl)oxazoles. This reaction is a fundamental method for incorporating the oxazole moiety into larger molecules, including those with potential biological activity. A variety of amine nucleophiles can be used, leading to the synthesis of diverse primary or secondary amine derivatives attached to the oxazole ring. nih.gov

The bromomethyl group also reacts efficiently with sulfur-based nucleophiles. For instance, thiophenoxides and thiocyanates can displace the bromide to form carbon-sulfur bonds, resulting in compounds like 2-(phenylthiomethyl)oxazoles and 2-(methylthio)cyanates in high yields. nih.gov These sulfur-containing oxazole derivatives can be further modified; for example, 2-(phenylthiomethyl)oxazole can be oxidized to the corresponding sulfone, which is a valuable intermediate for carbon-carbon bond formation. nih.gov

The reactivity of the bromomethyl group extends to C-alkylation reactions with stabilized carbon nucleophiles, such as malonate carbanions. This transformation is particularly significant as it allows for the extension of the carbon chain at the 2-position of the oxazole ring. A prominent application of this reaction is in the synthesis of the non-steroidal anti-inflammatory drug, Oxaprozin. nih.govsmolecule.com The 2-(bromomethyl)oxazole analogue is noted to be more reactive than its chloromethyl counterpart for this C-alkylation, making it the preferred starting material for a concise synthesis of the drug. nih.gov

Cycloaddition Chemistry of the Oxazole Ring System

Beyond the reactivity of its side chain, the oxazole ring itself can participate in cycloaddition reactions, behaving as a diene. This reactivity provides a pathway to more complex heterocyclic systems.

Oxazoles can function as dienes in Diels-Alder or [4+2] cycloaddition reactions with various dienophiles, such as alkenes and alkynes. researchgate.netpharmaguideline.com This reaction is a powerful tool for the synthesis of other heterocyclic scaffolds, including pyridines and furans, often through a cycloaddition/retro-cycloaddition sequence. beilstein-journals.orgnih.gov The diene character of the oxazole is attributed to the furan-type oxygen atom at the 1-position. pharmaguideline.com

The reactivity of the oxazole ring in these cycloadditions can be enhanced by the presence of electron-releasing substituents. pharmaguideline.com Conversely, the reaction can be facilitated by activating the oxazole through N-alkylation or by using Brønsted or Lewis acids, which lowers the energy gap between the dienophile's highest occupied molecular orbital (HOMO) and the diene's lowest unoccupied molecular orbital (LUMO). nih.govacs.orgscilit.com While the primary adducts of these reactions are sometimes isolable, they often undergo rearrangement to form more stable aromatic systems. researchgate.net This methodology has been famously applied in the synthesis of pyridoxine (B80251), a form of vitamin B6. beilstein-journals.orgnih.gov More recent studies have demonstrated the energy transfer-catalyzed intermolecular dearomative cycloaddition of oxazoles with alkenes, leading to complex, three-dimensional molecular structures. acs.org

Table 2: Cycloaddition Reactions of Oxazoles

| Oxazole Derivative | Dienophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Ethoxyoxazoles | Various dienophiles | Nd(OTf)₃, room temperature | 3-Hydroxypyridine scaffolds | researchgate.net |

| 2,5-Diphenyloxazole | Styrene | Visible-light photocatalysis | [2π + 2π] cycloadduct | acs.org |

This table provides examples of the versatility of the oxazole ring in cycloaddition chemistry.

Synthetic Pathways to Pyridine (B92270) and Furan (B31954) Derivatives

The oxazole moiety is a well-established synthon for the construction of substituted pyridine and furan rings. These transformations typically leverage the diene-like character of the oxazole ring in cycloaddition reactions or utilize the reactive handles on the ring to build the new heterocyclic system.

Pyridine Synthesis via Diels-Alder Reaction: The most prominent route to pyridines from oxazoles is the Kondrat'eva pyridine synthesis, a thermal [4+2] cycloaddition (Diels-Alder reaction) between an oxazole and a suitable dienophile (e.g., an alkene or alkyne). wikipedia.orgresearchgate.nettandfonline.com The reaction proceeds through an initial cycloaddition to form a bicyclic oxa-aza-norbornene type intermediate. This adduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule of water (or another small molecule, depending on the substituents) to aromatize into the final pyridine product. wikipedia.orgresearchgate.net The reactivity of the oxazole diene can be enhanced by the presence of electron-donating substituents on the ring or by activation with a Brønsted or Lewis acid. nih.gov For 2-(bromomethyl)oxazole hydrobromide, the bromomethyl group can first be transformed via nucleophilic substitution to install a desired substituent before the cycloaddition is carried out.

Furan Synthesis: Substituted furans can be synthesized from oxazoles by their reaction with alkynes. researchgate.net The reaction mechanism is analogous to the pyridine synthesis, where the oxazole acts as the 4π component in a cycloaddition, and the subsequent elimination from the bicyclic intermediate yields the furan ring.

Alternatively, the reactive bromomethyl group of 2-(bromomethyl)oxazole can be exploited to construct furan precursors. For instance, its reaction with a β-keto ester followed by hydrolysis and decarboxylation can lead to a 1,4-dicarbonyl compound, which is a classic substrate for the Paal-Knorr furan synthesis.

Table 1: Synthesis of Pyridine and Furan Derivatives from Oxazoles

| Target Heterocycle | Reaction Type | Oxazole Role | Co-reactant | Key Features |

|---|---|---|---|---|

| Pyridine | Diels-Alder Cycloaddition | Diene (4π system) | Alkene/Alkyne | Forms a bicyclic intermediate, followed by aromatization. wikipedia.orgresearchgate.net |

| Furan | Diels-Alder Cycloaddition | Diene (4π system) | Alkyne | Proceeds via cycloaddition-elimination sequence. researchgate.net |

| Furan | Paal-Knorr Synthesis | Precursor | N/A (via 1,4-dicarbonyl) | Utilizes the bromomethyl group to build the furan precursor. |

Reactivity with Heterodienophiles (e.g., C=O, C=N, N=N, C=S)

Oxazoles can also participate in hetero-Diels-Alder reactions where the dienophile contains a heteroatom double bond. These reactions are valuable for synthesizing a variety of other five- and six-membered heterocyclic systems. researchgate.net Theoretical studies have investigated the cycloaddition of oxazoles with heterodienophiles such as formaldehyde (B43269) (C=O), formaldehyde imine (C=N), diazene (B1210634) (N=N), and nitrosyl hydride (N=O). researchgate.net

The reaction of electron-rich oxazoles with heterodienophiles can lead to the formation of imidazolines (from C=N dienophiles), thiazolines (from C=S dienophiles), oxazolines (from C=O dienophiles), and other heterocycles. researchgate.net However, the mechanism of these reactions is a subject of discussion, with some debate as to whether they proceed via a concerted [4+2] cycloaddition or a stepwise pathway. researchgate.net The utility of these reactions provides an efficient, albeit mechanistically complex, entry into diverse heterocyclic frameworks. For example, the reaction of 4-methylidene substituted oxazolines with nitrosobenzene (B162901) (a heterodienophile) has been shown to produce nitrones. nsf.gov

Ring Transformation and Rearrangement Reactions

The oxazole ring can undergo fascinating transformations, either rearranging its own atoms or serving as a template for the construction of entirely different heterocyclic cores.

Conversion to Imidazoles: A significant transformation is the conversion of oxazoles into N-substituted imidazoles. This can be achieved by reacting the oxazole with a primary amine, often under microwave-assisted heating. The reaction is believed to proceed via nucleophilic attack of the amine at the C2 position of the oxazole, followed by a ring-opening to an intermediate that subsequently cyclizes and dehydrates to form the imidazole (B134444) ring. This method provides a powerful route to N-functionalized imidazoles, which can be difficult to access through other means. Furthermore, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can also induce ring cleavage and recyclization to yield imidazoles. pharmaguideline.com

Conversion to Thiazolines: The 2-(bromomethyl)oxazole scaffold is a direct precursor for the synthesis of highly functionalized thiazolines. A one-pot, multicomponent reaction involving a 2-(bromomethyl)oxazole, thiosemicarbazide, and a carbonyl compound leads to an initial isothiosemicarbazone intermediate. This intermediate then undergoes a spontaneous rearrangement involving the opening of the oxazole ring and recyclization to furnish a 2-hydrazono-3-thiazoline derivative. This process is notable for its efficiency and chemo- and stereoselectivity.

Table 2: Ring Transformation of Oxazoles

| Starting Material | Reagents | Product | Reaction Name/Type |

|---|---|---|---|

| Oxazole | Primary Amine, Microwave | N-Substituted Imidazole | Cornforth-type Imidazole Synthesis |

| 2-(Bromomethyl)oxazole | Thiosemicarbazide, Carbonyl Compound | 2-Hydrazono-3-thiazoline | Multicomponent/Rearrangement |

| 4-Acyloxazole | Heat | Isomeric 4-Acyloxazole | Cornforth Rearrangement |

Electrophilic Reactivity of the Oxazole Ring

The oxazole ring is an aromatic system, but its reactivity towards electrophilic aromatic substitution is significantly attenuated compared to other five-membered heterocycles like furan or pyrrole. The presence of two electronegative heteroatoms (oxygen and nitrogen) renders the ring electron-deficient, making electrophilic attack challenging. pharmaguideline.comyoutube.com

Reactions such as nitration and sulfonation are generally difficult to achieve on the unsubstituted oxazole ring and often fail. pharmaguideline.comslideshare.net Electrophilic substitution is typically only successful when the ring is activated by the presence of electron-donating groups. tandfonline.com When substitution does occur, the preferred site of attack is the C5 position, followed by C4. tandfonline.compharmaguideline.com For example, bromination of 2-phenyloxazole (B1349099) with N-bromosuccinimide (NBS) yields the 5-bromo-2-phenyloxazole. slideshare.net

In some cases, if a competing aromatic system is present as a substituent (e.g., a phenyl group at C2), electrophilic attack will occur preferentially on that more activated ring rather than on the oxazole core. The most acidic proton on the oxazole ring is at the C2 position, making it susceptible to deprotonation by strong bases, which is often followed by reaction with an electrophile. However, this proceeds via a metallated intermediate rather than a direct electrophilic attack on the neutral aromatic ring. wikipedia.org

Table 3: Electrophilic Substitution on the Oxazole Ring

| Reaction | Reagents | Position of Attack | Outcome |

|---|---|---|---|

| Bromination | NBS | C5 | Successful on activated rings. slideshare.net |

| Nitration | HNO₃/H₂SO₄ | - | Generally unsuccessful on unactivated rings. pharmaguideline.comslideshare.net |

| Sulfonation | Fuming H₂SO₄ | - | Generally unsuccessful on unactivated rings. pharmaguideline.comslideshare.net |

| Friedel-Crafts | R-X / AlCl₃ | - | Generally unsuccessful. |

| Metallation | n-BuLi, then E⁺ | C2 | Deprotonation followed by electrophilic quench. wikipedia.org |

V. Applications in Complex Organic Synthesis

Utility as a Key Building Block for Diverse Molecular Scaffolds

2-(Bromomethyl)oxazole hydrobromide serves as a valuable electrophilic building block, readily participating in nucleophilic substitution reactions to introduce the oxazole (B20620) moiety into various molecular frameworks. The oxazole ring itself is a significant heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The presence of the reactive bromomethyl group allows for straightforward derivatization, making it a versatile precursor for a wide range of substituted oxazoles.

The reactivity of this compound is demonstrated in its reactions with various nucleophiles. For instance, it can be readily converted to 2-(azidomethyl)oxazoles by treatment with sodium azide (B81097). beilstein-journals.org These azido-oxazoles are themselves versatile intermediates, capable of undergoing further transformations such as cycloadditions or reductions to amines. This highlights the role of this compound as a gateway to a diverse range of functionalized oxazole derivatives.

Strategic Intermediate in Natural Product Synthesis

The oxazole core is a common feature in a number of natural products exhibiting a wide range of biological activities. Consequently, this compound and its derivatives are valuable intermediates in the total synthesis of these complex molecules. The ability to introduce the oxazole ring early in a synthetic sequence and then elaborate the rest of the molecule makes it a strategically important compound.

While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively detailed in the provided search results, the synthesis of oxazole-containing natural products often involves the use of related building blocks. For example, the synthesis of the natural product halfordinol (B1198443) has been achieved using α-bromoketones, which are precursors to oxazoles. rsc.org The versatility of this compound suggests its potential as a key intermediate in similar synthetic endeavors, providing a reliable route to the oxazole core of complex natural products.

Precursor for the Generation of Molecular Probes and Analogues

The development of molecular probes is essential for studying biological processes and for the discovery of new therapeutic agents. The oxazole scaffold is often incorporated into the design of such probes due to its favorable physicochemical properties and its presence in many bioactive molecules. This compound provides a convenient starting point for the synthesis of custom-designed molecular probes and analogues.

By reacting this compound with fluorescent dyes, affinity tags, or other reporter groups, researchers can generate a variety of molecular tools for biological investigations. For example, its reaction with a thiol-containing fluorophore would lead to a fluorescently labeled oxazole derivative that could be used to visualize specific cellular targets. The ability to easily modify the oxazole core through this building block approach is a significant advantage in the rational design of molecular probes.

Role in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of large and structurally diverse collections of small molecules for high-throughput screening and drug discovery. cam.ac.ukcam.ac.ukrsc.org The goal of DOS is to efficiently generate a library of compounds with a high degree of structural and functional diversity. cam.ac.uknih.gov this compound is an excellent scaffold for DOS due to its inherent reactivity and the ability to introduce multiple points of diversity.

Starting from this compound, a variety of building blocks can be introduced through nucleophilic substitution at the bromomethyl position. Further diversification can be achieved by modifying the oxazole ring itself or by incorporating the resulting oxazole-containing molecules into larger, more complex scaffolds. This approach allows for the rapid generation of a large number of unique compounds, increasing the probability of identifying molecules with desired biological activities. The use of oxazole derivatives in the development of chemical libraries has been demonstrated, highlighting the importance of this class of compounds in drug discovery efforts. nih.gov A scheme has been developed for the solid-phase combinatorial synthesis of 5-substituted oxazoles, showcasing the potential for creating diverse libraries based on the oxazole scaffold. nih.gov

Vi. Advanced Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework. For 2-(Bromomethyl)oxazole hydrobromide, both ¹H and ¹³C NMR spectroscopy are indispensable.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the oxazole (B20620) ring and the bromomethyl group.

The acidic proton of the hydrobromide salt is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The two protons on the oxazole ring are expected to appear as distinct signals in the aromatic region of the spectrum, typically between 7 and 9 ppm. Their specific chemical shifts are influenced by the electron-withdrawing nature of the oxazole ring and the adjacent bromomethyl group. The two protons of the bromomethyl (-CH₂Br) group would likely appear as a singlet further downfield, typically in the range of 4.5 to 5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the oxazole ring.

A hypothetical ¹H NMR data table based on theoretical predictions is presented below.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Singlet | 1H | Oxazole ring proton (H5) |

| ~7.2-7.7 | Singlet | 1H | Oxazole ring proton (H4) |

| ~4.7 | Singlet | 2H | Bromomethyl protons (-CH₂Br) |

| Variable | Broad Singlet | 1H | Hydrobromide proton (-NH⁺) |

Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific instrumentation.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the oxazole ring are expected to resonate in the downfield region of the spectrum, typically between 140 and 160 ppm. The carbon atom C2, being attached to both a nitrogen and an oxygen atom as well as the bromomethyl group, would likely be the most downfield. The C4 and C5 carbons of the oxazole ring will have distinct chemical shifts. The carbon of the bromomethyl group (-CH₂Br) is expected to appear in the more upfield region, typically between 25 and 35 ppm.

A hypothetical ¹³C NMR data table based on theoretical predictions is provided below.

| Chemical Shift (δ) (ppm) | Assignment |

| ~155-160 | C2 (Oxazole ring) |

| ~140-145 | C5 (Oxazole ring) |

| ~125-130 | C4 (Oxazole ring) |

| ~25-30 | -CH₂Br |

Note: The exact chemical shifts are dependent on the solvent used and the specific instrumentation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorption bands include:

N-H stretch: A broad absorption band in the region of 3000-3400 cm⁻¹ would be indicative of the N-H bond of the protonated oxazole ring (hydrobromide salt).

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the oxazole ring.

C=N and C=C stretch: The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected to appear in the 1500-1650 cm⁻¹ region.

C-O-C stretch: The stretching vibration of the C-O-C bond in the oxazole ring would likely be observed in the 1000-1300 cm⁻¹ region.

C-Br stretch: A characteristic absorption band for the C-Br bond is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.

A summary of expected IR absorption bands is presented in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3400 | Broad, Strong | N-H stretch (hydrobromide) |

| >3000 | Medium | C-H stretch (aromatic) |

| 1500-1650 | Medium to Strong | C=N and C=C stretch (oxazole ring) |

| 1000-1300 | Medium | C-O-C stretch (oxazole ring) |

| 500-600 | Medium to Strong | C-Br stretch |

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid) and the spectroscopic technique used (e.g., KBr pellet, ATR).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry can confirm the molecular weight and provide insights into the molecule's structure through its fragmentation pattern.

The molecular weight of the free base, 2-(bromomethyl)oxazole, is 162.98 g/mol for the monoisotopic mass. In a mass spectrum, one would expect to observe the molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet with a two-mass-unit separation and roughly equal intensity.

Fragmentation of the molecular ion would likely involve the loss of the bromine atom, leading to a significant fragment ion peak. Other potential fragmentation pathways could involve the cleavage of the oxazole ring. The hydrobromide salt itself would not be directly observed in most mass spectrometry techniques, as the analysis is typically performed on the free base after ionization.

| m/z Value | Interpretation |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks (isotopic pattern of Bromine) |

| [M-Br]⁺ | Fragment corresponding to the loss of a Bromine atom |

Note: The observed fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization).

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for the purification and purity assessment of the final product.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a chemical compound. For this compound, a reversed-phase HPLC method would be a suitable approach.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The presence of the polar oxazole ring and the hydrobromide salt suggests that the compound will have a reasonable retention time under such conditions. A UV detector is commonly used for detection, as the oxazole ring is expected to have a UV absorbance maximum.

A hypothetical HPLC method for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Trifluoroacetic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

By analyzing a sample of this compound using a validated HPLC method, the purity can be accurately determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. This technique is crucial for ensuring the quality and consistency of the synthesized compound for its intended research applications.

Thin Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique extensively employed in synthetic organic chemistry to monitor the progress of chemical reactions. Its application is crucial in the synthesis and subsequent functionalization of this compound, allowing chemists to qualitatively assess the consumption of starting materials, the formation of products, and the presence of any byproducts in real-time.

The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. For oxazole derivatives, the stationary phase is typically a thin layer of silica (B1680970) gel (a polar adsorbent) coated on a glass or aluminum plate. The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the plate via capillary action.

In the context of reactions involving this compound, TLC is instrumental in visualizing the conversion of a precursor, such as a corresponding alcohol or N-propargylamide, into the desired brominated oxazole. mdpi.combeilstein-journals.org The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture, spotting them onto a TLC plate, and developing the plate in an appropriate solvent system.

A key aspect of TLC is the selection of a suitable mobile phase that provides a clear separation between the spots of the starting material, the product, and any intermediates or impurities. The polarity of the solvent system is critical; a common choice for separating compounds of medium polarity, such as many heterocyclic derivatives, is a mixture of ethyl acetate (B1210297) and a nonpolar solvent like hexane. researchgate.net The ratio of these solvents is adjusted to achieve optimal separation, where the retardation factor (Rf) values of the key components are ideally between 0.2 and 0.8 for accurate assessment. The Rf value is a quantitative measure of a compound's migration on the TLC plate and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. utoronto.ca

Visualization Methods:

Since many organic compounds, including oxazole derivatives, are colorless, various visualization techniques are employed to render the separated spots on the TLC plate visible.

UV-Fluorescence: A common non-destructive method involves using TLC plates that contain a fluorescent indicator (e.g., F254). mdpi.comlibretexts.org When the plate is irradiated with short-wave UV light (254 nm), the entire plate fluoresces, typically with a green glow. Compounds that absorb UV light at this wavelength, such as those containing aromatic or conjugated systems like the oxazole ring, will quench the fluorescence and appear as dark spots. researchgate.netlibretexts.org

Iodine Staining: Another widely used and semi-destructive method is placing the developed TLC plate in a chamber containing iodine crystals. umich.edulibretexts.org Iodine vapor is readily adsorbed by many organic compounds, which then appear as brown or yellow-brown spots. libretexts.org This method is effective for a broad range of compounds that may not be UV-active.

Chemical Stains: For specific classes of compounds or for more sensitive detection, destructive chemical stains can be used. The TLC plate is dipped into or sprayed with a reagent that reacts with the compounds to produce colored spots, often after gentle heating. libretexts.org Common stains include potassium permanganate (B83412) (KMnO4), which reacts with oxidizable functional groups, and p-anisaldehyde or vanillin (B372448) stains, which are useful for detecting a variety of functional groups. libretexts.org

Research Findings and Data Interpretation:

Consider a hypothetical synthesis of 2-(Bromomethyl)oxazole from its corresponding alcohol precursor, 2-(hydroxymethyl)oxazole. The reaction progress can be effectively monitored by TLC. Initially, a spot corresponding to the more polar alcohol starting material will be observed (lower Rf value). As the reaction proceeds, a new, less polar spot corresponding to the brominated product will appear at a higher Rf value. reddit.com The reaction is considered complete when the spot of the starting material is no longer visible on the TLC plate.

The following interactive data table illustrates the typical Rf values that might be observed for the starting material and product in a given solvent system.

| Compound | Structure | Mobile Phase (EtOAc:Hexane) | Rf Value | Visualization |

| 2-(Hydroxymethyl)oxazole | 1:1 | 0.35 | UV, KMnO4 | |

| 2-(Bromomethyl)oxazole | 1:1 | 0.60 | UV |

Note: The Rf values presented are illustrative and can vary depending on the specific TLC plate, thickness of the adsorbent, temperature, and precise solvent composition. utoronto.ca

The difference in Rf values reflects the change in polarity; the replacement of the polar hydroxyl group with the less polar bromine atom decreases the compound's affinity for the polar silica gel, causing it to travel further up the plate with the mobile phase. wisc.edu This clear separation allows for an unambiguous evaluation of the reaction's status. Furthermore, the appearance of any additional spots could indicate the formation of side products, prompting further analysis and optimization of the reaction conditions. beilstein-journals.org In more advanced applications, TLC can be combined with other analytical techniques, such as mass spectrometry, for direct identification of the spots from the plate, providing a powerful tool for reaction monitoring and discovery. umich.edureddit.com

Vii. Computational and Theoretical Chemistry Studies

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental tools for understanding the intrinsic properties of 2-(Bromomethyl)oxazole hydrobromide. These methods allow for the detailed examination of its three-dimensional structure, electron distribution, and energetic landscape.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic properties of molecules like this compound. irjweb.com DFT calculations can accurately predict a variety of molecular characteristics that are crucial for understanding its reactivity.

Key parameters that can be determined using DFT include:

Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the this compound molecule, including bond lengths, bond angles, and dihedral angles. For oxazole (B20620) derivatives, typical bond angles within the ring are around 107-114°. irjweb.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. irjweb.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering clues to how the molecule will interact with other reagents.

Chemical Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, global hardness, and electrophilicity index, which quantify the molecule's reactivity. irjweb.com

Table 1: Representative DFT-Calculated Properties for an Oxazole Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

Note: The values in this table are illustrative for a generic oxazole derivative and would need to be specifically calculated for this compound.

Ab Initio Methods for Mechanistic Insights

While DFT is a workhorse for many computational studies, ab initio methods, which are based on first principles without empirical parameters, can provide even more accurate and detailed mechanistic insights into the reactions of this compound. nih.gov

These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are computationally more intensive but can be invaluable for:

Mapping Reaction Pathways: Ab initio calculations can trace the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for a reaction to proceed. nih.gov This is crucial for understanding the feasibility and kinetics of reactions involving the bromomethyl group or the oxazole ring.

Elucidating Reaction Mechanisms: By examining the electronic structure changes along a reaction coordinate, these methods can provide a step-by-step understanding of how bonds are broken and formed. This can be particularly useful for studying substitution reactions at the bromomethyl group or cycloaddition reactions involving the oxazole ring.

Predicting Spectroscopic Properties: Ab initio methods can be used to predict various spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy), which can aid in the experimental characterization of reaction products and intermediates.

Computational Prediction of Reaction Pathways and Selectivity

A significant application of computational chemistry is the prediction of how this compound will behave in a chemical reaction. This includes forecasting the most likely reaction pathways and the selectivity of these reactions.

By computationally modeling the interaction of this compound with various reactants, it is possible to:

Identify Favorable Reaction Sites: Computational analysis can determine whether a reaction is more likely to occur at the bromomethyl group (e.g., nucleophilic substitution) or at the oxazole ring itself (e.g., electrophilic substitution or cycloaddition). tandfonline.com

Predict Regioselectivity and Stereoselectivity: In reactions where multiple products are possible, computational methods can predict which isomer will be preferentially formed by calculating the relative energies of the different transition states leading to each product.

Explore Novel Reactivity: Computational screening can suggest new and previously unexplored reactions for this compound by testing its reactivity against a virtual library of reactants under various simulated conditions. acs.orgacs.org

In Silico Design Strategies for Novel Derivatives and Transformations

The insights gained from computational studies can be proactively used to design new molecules with desired properties. This in silico design process is a cornerstone of modern medicinal chemistry and materials science. ekb.egnih.gov

For this compound, in silico design strategies can be employed to:

Develop Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound in a computational model and calculating the resulting changes in electronic properties or predicted biological activity, researchers can develop a deeper understanding of the relationship between the molecule's structure and its function. nih.gov

Design Novel Bioactive Compounds: The oxazole scaffold is present in many biologically active molecules. nih.gov Computational docking studies can be used to predict how derivatives of this compound might bind to the active sites of enzymes or receptors, guiding the synthesis of new potential therapeutic agents. ekb.egresearchgate.netnih.gov

Create Tailored Functional Materials: The electronic and photophysical properties of oxazole derivatives can be tuned through chemical modification. nih.gov Computational design can be used to predict how different substituents on the oxazole ring will affect properties like fluorescence, leading to the development of new dyes or sensors.

Viii. Future Research Directions

Development of Sustainable and Green Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For 2-(bromomethyl)oxazole hydrobromide and its derivatives, a key area of future research will be the development of more environmentally benign synthetic methods.

Current research has already highlighted the potential of continuous flow reactors for the synthesis of 2-(bromomethyl)oxazoles. ijpsonline.combeilstein-journals.org This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling unstable intermediates, and the potential for process integration and automation. beilstein-journals.orgnih.gov One notable continuous flow process involves the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to yield the 2-(bromomethyl)oxazole core. beilstein-journals.org Future work could focus on optimizing these flow systems by exploring a wider range of substrates, improving energy efficiency, and integrating in-line purification steps to minimize downstream processing.

The exploration of alternative and greener solvents and catalysts is another promising avenue. Ionic liquids, for instance, have been successfully used in the van Leusen synthesis of oxazoles, offering the advantage of being recyclable for multiple reaction cycles without a significant loss in product yield. ijpsonline.com Similarly, microwave-assisted synthesis has been shown to accelerate the formation of oxazole (B20620) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov Research in this area could focus on adapting these techniques specifically for the synthesis of this compound, potentially leading to more sustainable and economically viable production methods.

Further research into greener alternatives to traditional reagents is also warranted. For example, replacing hazardous reagents with more benign options or developing catalytic cycles that regenerate reagents would significantly improve the environmental footprint of oxazole synthesis.

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

While this compound is well-established as a versatile electrophile for nucleophilic substitution reactions, there remains significant potential to uncover novel reactivity patterns. beilstein-journals.orgnih.govbeilstein-journals.org The inherent electronic properties of the oxazole ring, combined with the reactive bromomethyl group, suggest that a wide range of currently unexplored transformations could be developed.

Future research could investigate the participation of this compound in transition metal-catalyzed cross-coupling reactions. The development of methods for C-C and C-heteroatom bond formation at the bromomethyl position or directly on the oxazole ring would dramatically expand its synthetic utility. researchgate.net For instance, exploring its reactivity in Suzuki, Sonogashira, or Heck coupling reactions could open up new pathways to complex, functionalized oxazole derivatives.

The diene character of the oxazole ring itself presents another area for exploration. beilstein-journals.org Investigating its potential in cycloaddition/retro-cycloaddition tandem processes could lead to the development of novel routes to other important heterocyclic scaffolds, such as pyridines and furans. beilstein-journals.org This could involve reacting this compound with various dienophiles under thermal or catalytic conditions to trigger these transformation cascades.

Furthermore, a deeper investigation into the reactivity of the oxazole ring's N-O bond could reveal new functionalization pathways. researchgate.net While more commonly studied in isoxazoles, exploring conditions that could activate this bond in this compound might lead to unprecedented ring-opening or rearrangement reactions, providing access to entirely new molecular architectures.

Integration of this compound into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, offer significant advantages in terms of efficiency and atom economy. Future research should focus on designing MCRs that incorporate this compound as a key building block. This could involve, for example, its reaction with a nucleophile and a third component in a one-pot process to rapidly assemble complex molecular structures. An acid-promoted multicomponent tandem cyclization has been developed for synthesizing fully substituted oxazoles, indicating the feasibility of such approaches within oxazole chemistry. researchgate.net

Cascade reactions, also known as tandem or domino reactions, are another powerful strategy for increasing synthetic efficiency. In a cascade reaction, a single synthetic operation generates a sequence of intramolecular transformations. The synthesis of 2-(azidomethyl)oxazoles, where the unstable 2-(bromomethyl)oxazole intermediate is generated and consumed in situ, provides a blueprint for future research in this area. beilstein-journals.orgnih.govbeilstein-journals.org Developing new cascade sequences that are initiated by a reaction involving this compound could provide rapid access to complex polycyclic or highly functionalized molecules. For instance, an initial nucleophilic substitution could be designed to trigger a subsequent intramolecular cyclization or rearrangement.

The integration of this compound into these complex reaction formats would not only streamline the synthesis of novel oxazole-containing compounds but also align with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and purification operations.

Advancement of Catalytic Systems for Enhanced Selectivity and Efficiency in its Transformations

To fully unlock the synthetic potential of this compound, the development of advanced catalytic systems that can control the selectivity and efficiency of its reactions is crucial. While its role as an alkylating agent is well-established, catalysis can open doors to new, more sophisticated transformations.

Future research in this area should focus on several key aspects. Firstly, the development of catalysts for enantioselective reactions is a major goal. Many biologically active molecules are chiral, and the ability to introduce stereocenters with high control is paramount in medicinal chemistry. Catalytic systems, potentially involving chiral transition metal complexes or organocatalysts, could be designed to control the stereochemical outcome of reactions at the bromomethyl group or at other positions on the oxazole ring.

Secondly, enhancing the efficiency and selectivity of cross-coupling reactions involving this compound is another important direction. researchgate.net Research into palladium-catalyzed C-H bond activation and other modern coupling techniques could lead to milder reaction conditions, broader substrate scope, and higher yields. researchgate.net The development of catalysts that are more robust, require lower loadings, and are easily recyclable would also be a significant advance.

Finally, the exploration of novel catalytic activation modes is a promising frontier. For example, visible-light-promoted catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions. researchgate.net Investigating the application of photoredox catalysis to reactions involving this compound could uncover new reactivity patterns and provide access to previously inaccessible molecules.

Q & A

What are the common synthetic routes for preparing 2-(Bromomethyl)oxazole hydrobromide, and how are reaction conditions optimized to maximize yield?

Answer:

this compound is synthesized via a multistep process starting from vinyl azides. A key step involves reacting azirine intermediates with bromoacetyl bromide in dry acetone at 0°C, followed by neutralization with bases like DBN or DIPEA to prevent hydrazoic acid formation . Optimization includes:

- Reagent stoichiometry : Using 1.3 equivalents of NaN₃ accelerates substitution while minimizing unreacted starting material.

- Temperature control : Reactions at 50°C reduce viscosity and improve mixing in continuous-flow systems.

- Solvent homogeneity : Diluting NaN₃ to 1.5 M ensures solubility, critical for flow chemistry applications .

Yields of 57–76% are achieved after purification by column chromatography, with side products (e.g., 5a, 9a) monitored via ¹H NMR .

How can researchers characterize the purity and structure of this compound following synthesis?

Answer:

Characterization involves:

- ¹H NMR : Integration of peaks (e.g., bromomethyl protons at δ ~4.5 ppm) confirms yield and detects side products (e.g., 10a at 7%) .

- Melting point analysis : The compound exhibits a distinct melting range (76.3–78.1°C), providing a rapid purity check .

- Elemental analysis : Validates stoichiometry (C₄H₅Br₂NO) and hydrobromide salt formation.

Advanced techniques like X-ray crystallography or HRMS are recommended for structural confirmation in novel derivatives .

What strategies are effective in minimizing side products during nucleophilic substitution reactions involving this compound?

Answer:

Side products (e.g., 5a, 9a) arise from competing pathways such as over-alkylation or hydrolysis. Mitigation strategies include:

- Controlled reagent addition : Slow addition of bromoacetyl bromide at 0°C suppresses exothermic side reactions .

- Base selection : Replacing DBN with cost-effective DIPEA maintains pH without generating impurities .

- In situ monitoring : Real-time ¹H NMR or inline IR spectroscopy identifies intermediates, allowing dynamic adjustment of reaction time/temperature .

Post-reaction quenching with aqueous NaHCO₃ removes acidic byproducts before isolation .

How does the reactivity of this compound compare to its chloro and iodo analogs in cross-coupling reactions?

Answer:

The bromo derivative offers a balance between reactivity and stability:

- Leaving group efficiency : Bromine’s moderate electronegativity facilitates nucleophilic substitution (SN₂) faster than chlorine but slower than iodine, reducing undesired elimination .